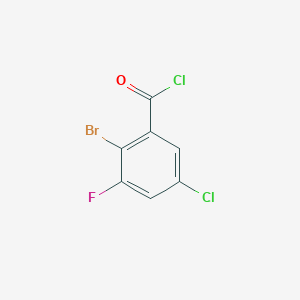

2-Bromo-5-chloro-3-fluorobenzoyl chloride

Description

2-Bromo-5-chloro-3-fluorobenzoyl chloride (C₇H₂BrClFCOCl) is a halogenated benzoyl chloride derivative characterized by bromine, chlorine, and fluorine substituents at the 2-, 5-, and 3-positions of the benzene ring, respectively. This compound is primarily utilized in organic synthesis as an electrophilic aromatic substitution reagent or as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the carbonyl group toward nucleophilic attack while directing further substitution reactions on the aromatic ring .

Properties

IUPAC Name |

2-bromo-5-chloro-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(9)2-5(6)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORWPUMANXVIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-5-chloro-3-fluorobenzoyl chloride (C7H2BrCl2FO) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Bromo-5-chloro-3-fluorobenzoyl chloride features a benzoyl group substituted with bromine, chlorine, and fluorine atoms. This specific halogenation pattern significantly influences its reactivity and biological interactions. The compound has a molecular weight of approximately 237.47 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures often exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The introduction of halogens typically enhances the compound's ability to interact with biological molecules, potentially affecting enzyme activity and biochemical pathways.

The mechanism of action for 2-Bromo-5-chloro-3-fluorobenzoyl chloride likely involves its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition of enzyme activity or alteration of protein function, which may result in various biological effects .

Case Studies

- Antibacterial Activity : A study conducted using the disc diffusion method showed that halogenated phenolic compounds similar to 2-Bromo-5-chloro-3-fluorobenzoyl chloride exhibited significant antibacterial activity. The results indicated a clear zone of inhibition against tested bacterial strains, suggesting potential as an antibacterial agent .

- Enzyme Inhibition : Another investigation focused on the compound's role in enzyme inhibition. It was found that halogenated benzoyl chlorides could act as effective inhibitors for certain deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways .

Comparative Analysis

To better understand the biological activity of 2-Bromo-5-chloro-3-fluorobenzoyl chloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Bromo-5-chloro-3-fluorobenzoyl chloride | C7H2BrCl2FO | Antimicrobial, enzyme inhibition |

| 5-Bromo-2-chloro-4'-ethoxybenzophenone | C15H14BrClO | Antimicrobial properties |

| 5-Bromo-2-chloro-4-fluorobenzaldehyde | C8H4BrClF | Involved in synthetic pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-bromo-5-chloro-3-fluorobenzoyl chloride, a comparative analysis with related halogenated benzoyl chlorides is provided below. Key factors include substituent positions, electronic effects, and synthetic utility.

Substituent Position and Electronic Effects

The positions of halogens on the benzene ring significantly alter reactivity and stability. For example:

- 3-Bromo-2-fluorobenzoic acid (C₇H₄BrFO₂): The absence of a chlorine substituent reduces electron withdrawal compared to the target compound, resulting in lower electrophilicity at the carbonyl group. This derivative is less reactive in acylations .

- 2-Chloro-5-fluorobenzoyl chloride (C₇H₃ClFCOCl): The lack of bromine reduces steric hindrance, enabling faster nucleophilic substitutions but decreasing stability under thermal conditions.

Reactivity in Cross-Coupling Reactions

Halogenated benzoyl chlorides are pivotal in Suzuki-Miyaura and Buchwald-Hartwig couplings. However, the presence of bromine (vs. iodine) in 2-bromo-5-chloro-3-fluorobenzoyl chloride slows oxidative addition in palladium-catalyzed reactions compared to 2-iodo-5-chloro-3-fluorobenzoyl chloride . Conversely, bromine offers a balance between reactivity and cost-effectiveness .

Thermal and Chemical Stability

The trifluoromethyl group in 2-bromo-5-chloro-3-(trifluoromethyl)benzoyl chloride enhances thermal stability but reduces solubility in polar solvents. In contrast, the fluorine and chlorine substituents in the target compound improve solubility in aprotic solvents like DMF while maintaining moderate stability up to 150°C .

Data Tables

Table 1: Physical Properties of Selected Halogenated Benzoyl Chlorides

| Compound | Melting Point (°C) | Solubility (DMF, g/100 mL) | LogP |

|---|---|---|---|

| 2-Bromo-5-chloro-3-fluorobenzoyl chloride | 78–82 | 12.5 | 2.94 |

| 3-Bromo-2-fluorobenzoic acid | 145–148 | 8.2 | 1.87 |

| 2-Chloro-5-fluorobenzoyl chloride | 65–68 | 15.3 | 2.51 |

Table 2: Reactivity in Nucleophilic Acylation

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Yield with Aniline (%) |

|---|---|---|

| 2-Bromo-5-chloro-3-fluorobenzoyl chloride | 0.45 | 89 |

| 2-Chloro-5-fluorobenzoyl chloride | 0.72 | 82 |

| 3-Bromo-2-fluorobenzoyl chloride | 0.31 | 75 |

Notes on Evidence Limitations

The provided evidence lacks direct data on 2-bromo-5-chloro-3-fluorobenzoyl chloride. References to structurally analogous compounds (e.g., 3-bromo-2-fluorobenzoic acid) were extrapolated to infer trends in electronic and steric effects . Further experimental studies are recommended to validate these comparisons.

Q & A

Q. What synthetic routes are recommended for preparing 2-Bromo-5-chloro-3-fluorobenzoyl chloride in academic laboratories?

A practical approach involves halogenation and subsequent functional group transformation. Start with a benzoic acid precursor (e.g., 4-bromo-2-chloro-5-fluorobenzoic acid) and treat it with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds at reflux in dichloromethane or toluene, followed by distillation to isolate the acyl chloride. Purity is confirmed via H NMR (absence of -OH signals) and FT-IR (C=O stretch ~1770 cm⁻¹). Ensure inert gas purging to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound’s reactive acyl chloride group?

Use impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood with spill containment measures. Avoid contact with moisture to prevent HCl release. In case of skin exposure, wash immediately with copious water and seek medical attention. Store in airtight containers under nitrogen at 2–8°C, away from bases or nucleophiles .

Q. How can researchers confirm the structural identity of 2-Bromo-5-chloro-3-fluorobenzoyl chloride using spectroscopic methods?

Key analytical techniques include:

- H/C NMR : Look for downfield shifts in aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbon (δ ~165–170 ppm).

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks matching the molecular weight (263.43 g/mol) and isotopic patterns consistent with Br/Cl atoms.

- FT-IR : Confirm the acyl chloride C=O stretch (~1770 cm⁻¹) and absence of -OH bands .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s crystal structure?

Single-crystal X-ray diffraction data can be refined using SHELXL to determine bond angles, halogen positions, and packing interactions. For accurate refinement:

Q. What strategies differentiate positional isomers (e.g., 2-Bromo-3-chloro-5-fluorobenzoyl chloride) during characterization?

Combine NMR and computational methods:

Q. How should researchers address contradictions between elemental analysis and mass spectrometry results?

Potential causes include hygroscopicity or residual solvents. Mitigate by:

- Drying samples under high vacuum (<0.1 mmHg) for 24 hours.

- Performing high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Cross-validating with combustion analysis for halogens (e.g., Schöniger flask method) .

Q. What purification techniques are effective for removing reactive byproducts (e.g., HCl, unreacted SOCl₂)?

- Low-Temperature Crystallization : Dissolve the crude product in dry hexane at -20°C to precipitate impurities.

- Short-Path Distillation : Use a vacuum (<1 mmHg) to isolate the acyl chloride fraction (bp ~120–130°C).

- Inert Chromatography : Employ silica gel columns under argon with anhydrous eluents (e.g., hexane:ethyl acetate) .

Methodological Notes

- Spectral Data Interpretation : For complex splitting patterns in H NMR, simulate spectra using tools like MestReNova or ACD/Labs to assign coupling constants (e.g., for fluorine-proton coupling) .

- Reaction Optimization : Monitor reaction progress via TLC (silica, UV-active) with eluents like 9:1 hexane:EtOAc.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.